BI-1230

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C42H52N6O9S |

|---|---|

分子量 |

817.0 g/mol |

IUPAC 名称 |

(1S,4R,6S,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

InChI |

InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27-,29+,32+,42-/m1/s1 |

InChI 键 |

YQCVJBZPFAJZFJ-XPQGHQSRSA-N |

手性 SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

规范 SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BI-1230, a Potent HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of BI-1230, a highly potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in virology and drug discovery.

Introduction to this compound and its Target

This compound is a chemical probe designed by Boehringer Ingelheim that acts as a single-digit nanomolar inhibitor of the HCV NS3/4A protease.[1] The NS3/4A protease is a heterodimeric enzyme complex essential for the replication of the Hepatitis C virus.[2][3] The complex consists of the NS3 serine protease domain and its activating cofactor, the NS4A protein.[2] This enzyme is responsible for the post-translational processing of the HCV polyprotein, cleaving it at four specific sites to release the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication.[4]

Furthermore, the NS3/4A protease plays a crucial role in the virus's ability to evade the host's innate immune system. By targeting and cleaving key host adaptor proteins, the protease disrupts the signaling pathways that lead to the production of type-I interferons (IFNs), which are critical for an antiviral response. Given its dual importance in viral replication and immune evasion, the NS3/4A protease is a prime target for antiviral therapies.

Core Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of the HCV NS3/4A protease. Its primary mechanism of action is the direct binding to the active site of the NS3 protease, thereby blocking its enzymatic activity. This inhibition has two major consequences for the virus and the host cell:

-

Inhibition of Viral Polyprotein Processing: By blocking the proteolytic activity of NS3/4A, this compound prevents the cleavage of the HCV polyprotein into its functional non-structural proteins. This disruption of the viral life cycle effectively halts HCV replication.

-

Restoration of Host Innate Immunity: The NS3/4A protease is known to cleave two critical adaptor proteins in the innate immune signaling pathways:

-

MAVS (Mitochondrial Antiviral-Signaling protein): Cleavage of MAVS by NS3/4A disrupts the RIG-I-like receptor (RLR) pathway, which is responsible for detecting viral RNA in the cytoplasm and initiating an interferon response.

-

TRIF (TIR-domain-containing adapter-inducing interferon-β): Cleavage of TRIF interferes with the Toll-like receptor 3 (TLR3) pathway, another important sensor of viral double-stranded RNA.

-

By inhibiting the NS3/4A protease, this compound prevents the cleavage of MAVS and TRIF, thereby restoring the host cell's ability to detect the virus and mount an effective antiviral response through the production of type-I interferons.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, showcasing its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Genotype | Cell Line | Endpoint | Value (nM) | Reference |

| Enzymatic Assay | 1b | N/A | IC50 | 6.7 | |

| Cell-based HCVPV RNA replication Luciferase reporter assay | 1a | Huh7 | EC50 | 4.6 | |

| Cell-based HCVPV RNA replication Luciferase reporter assay | 1b | Huh7 | EC50 | <1.8 |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

| Route of Administration | Dose (mg/kg) | T1/2 (hours) | Tmax (hours) | Cmax (nM) | AUC0-inf (nM*h) | F (%) | CL (ml/min/kg) | Vss (L/kg) | Mean Residence Time (hours) | Reference |

| Intravenous | 2 | - | - | - | - | - | 15 | 2.05 | 2.3 | |

| Oral | 5 | 2.1 | 1.8 | 405 | 2550 | 42 | - | - | - |

Experimental Protocols

While the precise, proprietary protocols for the characterization of this compound are not publicly available, the following sections detail the standard and widely accepted methodologies for the key experiments used to evaluate HCV NS3/4A protease inhibitors.

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified NS3/4A protease. A common method involves a fluorescence resonance energy transfer (FRET) substrate.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)E-E-Abu-ψ-[COO]A-S-K(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound (or other test compounds) dissolved in DMSO

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the microplate wells, add the assay buffer.

-

Add a small volume of the diluted this compound to the wells. Include controls with DMSO only (no inhibitor) and without the enzyme (background).

-

Add the recombinant NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction rates (slopes of the fluorescence curves).

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This cell-based assay measures the effect of a compound on HCV RNA replication within human liver cells.

Principle: Hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon. This replicon is a self-replicating RNA molecule that contains the HCV non-structural proteins (including NS3/4A) and a reporter gene, such as firefly luciferase. The level of luciferase activity directly correlates with the level of HCV RNA replication.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

This compound (or other test compounds) dissolved in DMSO.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted this compound. Include controls with DMSO only.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of replication for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

Principle: The compound is administered to rats, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to determine key pharmacokinetic parameters.

Materials:

-

Sprague-Dawley rats.

-

This compound formulated for intravenous (e.g., in a solution of saline and a solubilizing agent) and oral (e.g., in a suspension) administration.

-

Dosing syringes and gavage needles.

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Fast the rats overnight before dosing.

-

Administer this compound to two groups of rats via intravenous injection and oral gavage at the desired doses.

-

Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank rat plasma.

-

Extract this compound from the plasma samples, standards, and controls (e.g., by protein precipitation or liquid-liquid extraction).

-

Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound.

-

Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to calculate parameters such as Cmax, Tmax, AUC, half-life (T1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Mandatory Visualizations

Caption: Mechanism of this compound in inhibiting HCV replication and restoring host immunity.

Caption: Workflow for the preclinical characterization of this compound.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective inhibitor of the HCV NS3/4A protease. Its mechanism of action, involving the dual inhibition of viral polyprotein processing and the restoration of host innate immunity, makes it a valuable tool for studying the HCV life cycle and for the development of novel antiviral therapies. The quantitative data presented in this guide highlight its single-digit nanomolar potency in both enzymatic and cell-based assays, as well as its favorable pharmacokinetic profile in preclinical species. The illustrative experimental protocols provide a framework for the further investigation of this and similar compounds.

References

BI-1230: A Potent Inhibitor of HCV NS3/4A Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-1230 is a highly potent, small-molecule inhibitor targeting the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for the replication of the virus, making it a prime target for antiviral therapies. This compound demonstrates low nanomolar efficacy in both enzymatic and cell-based assays, coupled with favorable pharmacokinetic properties in preclinical studies. This document provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Target Identification and Mechanism of Action

The primary target of this compound is the HCV NS3/4A protease . The NS3 protein possesses a serine protease domain at its N-terminus and a helicase domain at its C-terminus. The NS4A protein acts as a crucial cofactor, forming a stable, non-covalent heterodimer with the NS3 protease domain. This complex is essential for the proteolytic processing of the HCV polyprotein, which is a long precursor polypeptide translated from the viral RNA genome.[1][2][3]

The NS3/4A protease cleaves the HCV polyprotein at four specific junctions: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1][4] This processing is vital for the release of mature non-structural proteins that are necessary for viral replication. By inhibiting the NS3/4A protease, this compound effectively blocks this polyprotein processing cascade, thereby halting viral replication.

Furthermore, the HCV NS3/4A protease plays a significant role in the evasion of the host's innate immune response. The protease achieves this by cleaving two key adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF). Cleavage of MAVS and TRIF disrupts the signaling pathways that lead to the production of type I interferons, which are critical antiviral cytokines. By inhibiting NS3/4A, this compound can also restore the host's innate immune response against HCV.

Quantitative Data

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of this compound.

| Parameter | Value | Assay Type | Genotype | Cell Line |

| IC50 | 6.7 nM | Enzymatic Assay | - | - |

| EC50 | 4.6 nM | Cell-based HCV PV RNA Replication Luciferase Assay | 1a | Huh7 |

| EC50 | <1.8 nM | Cell-based HCV PV RNA Replication Luciferase Assay | 1b | Huh7 |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Route of Administration | Dose | Species |

| Clearance (CL) | 15 ml/min/kg | Intravenous | 2 mg/kg | Rat |

| Volume of Distribution at Steady State (Vss) | 2.05 L/kg | Intravenous | 2 mg/kg | Rat |

| Mean Residence Time (MRT) | 2.3 hours | Intravenous | 2 mg/kg | Rat |

| Half-life (T1/2) | 2.1 hours | Oral | 5 mg/kg | Rat |

| Maximum Concentration (Cmax) | 405 nM | Oral | 5 mg/kg | Rat |

| Time to Maximum Concentration (Tmax) | 1.8 hours | Oral | 5 mg/kg | Rat |

| Area Under the Curve (AUC0-inf) | 2550 nM*h | Oral | 5 mg/kg | Rat |

| Oral Bioavailability (F) | 42% | Oral | 5 mg/kg | Rat |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Experimental Protocols

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This protocol describes a representative fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency (IC50) of inhibitors against the HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET substrate peptide (e.g., a peptide containing the NS5A/5B cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol)

-

This compound and other test compounds

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound and other test compounds in the assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of the recombinant HCV NS3/4A protease solution (final concentration, e.g., 5 nM) to each well.

-

Incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration, e.g., 100 nM) to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HCV Replicon Assay (Luciferase Reporter)

This protocol outlines a cell-based assay using an HCV replicon system with a luciferase reporter to determine the antiviral efficacy (EC50) of this compound.

Materials:

-

Huh7 cells stably harboring an HCV subgenomic replicon expressing a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418).

-

This compound and other test compounds.

-

96-well white plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Huh7 replicon cells into 96-well plates at a density of, for example, 5 x 103 cells per well.

-

Allow the cells to attach for 24 hours.

-

Prepare a serial dilution of this compound and other test compounds in the cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds.

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

To assess cytotoxicity, a parallel assay using a viability reagent (e.g., CellTiter-Glo) can be performed.

-

Plot the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study of this compound in rats.

Animals:

-

Male Sprague-Dawley rats (e.g., 8-10 weeks old).

Procedure:

-

Intravenous (IV) Administration:

-

Administer this compound intravenously (e.g., via tail vein injection) at a dose of 2 mg/kg.

-

Collect blood samples (e.g., from the jugular vein) at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

-

Oral (PO) Administration:

-

Administer this compound orally (e.g., by gavage) at a dose of 5 mg/kg.

-

Collect blood samples at predefined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as CL, Vss, MRT, T1/2, Cmax, Tmax, and AUC.

-

Calculate the oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

-

Signaling Pathways and Experimental Workflows

HCV Polyprotein Processing by NS3/4A Protease

Caption: HCV polyprotein processing by NS3/4A protease and inhibition by this compound.

Evasion of Innate Immunity by HCV NS3/4A Protease

Caption: Inhibition of the RIG-I signaling pathway by HCV NS3/4A protease.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound against HCV NS3/4A protease.

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

BI-1230: A Technical Guide to a Potent HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[][2] As a critical enzyme in the HCV lifecycle, the NS3/4A protease is responsible for cleaving the viral polyprotein into mature non-structural proteins essential for viral replication.[] Inhibition of this protease effectively blocks the viral replication pathway, making it a prime target for antiviral therapy. This compound is a valuable chemical probe for both in vitro and in vivo studies, demonstrating high selectivity and favorable pharmacokinetic properties.[][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Targeting the HCV Polyprotein Processing Pathway

The primary signaling pathway inhibited by this compound is the proteolytic processing of the HCV polyprotein by the NS3/4A protease. The virus translates its RNA genome into a single large polyprotein, which must be cleaved into individual functional proteins (NS3, NS4A, NS4B, NS5A, and NS5B). The NS3 protease, activated by its cofactor NS4A, performs four of these essential cleavages. By binding to the active site of the NS3 protease, this compound competitively inhibits this process, thereby halting the viral replication cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BI-1675.

Table 1: In Vitro Potency of this compound and Negative Control

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | HCV NS3/4A Protease | Enzymatic (Fluorogenic Substrate) | 6.7 | |

| BI-1675 | HCV NS3/4A Protease | Enzymatic (Fluorogenic Substrate) | > 4870 |

Table 2: Cellular Antiviral Activity of this compound

| Compound | HCV Genotype | Assay Type | EC50 (nM) | Reference |

| This compound | Genotype 1a | Replicon (Luciferase Reporter) | 4.6 | |

| This compound | Genotype 1b | Replicon (Luciferase Reporter) | < 1.8 | |

| This compound | Not Specified | Replicon (Luciferase Reporter) | 20 |

Table 3: Selectivity Profile of this compound

| Target Family | Specific Target | Assay Type | Result | Concentration Tested | Reference |

| Human Serine Proteases | Cathepsin G (CTSG) | Enzymatic | 63% Inhibition (Est. IC50 = 6 µM) | 10 µM | |

| 5 other serine proteases | Enzymatic | No significant inhibition | 10 µM | ||

| Kinases | STK38L | KINOMEScan | 43% of Control | 1 µM | |

| MELK | KINOMEScan | 44% of Control | 1 µM | ||

| GPCRs | ADRA2C | Radioligand Binding | Ki = 3290.99 nM | 10 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for evaluating HCV NS3/4A protease inhibitors.

Biochemical NS3/4A Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HCV NS3/4A protease.

-

Objective: To determine the IC50 value of this compound against recombinant HCV NS3/4A protease.

-

Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorophore and a quencher, creating a Fluorescence Resonance Energy Transfer (FRET) pair. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Materials:

-

Recombinant HCV NS3/4A protease heterodimer.

-

FRET peptide substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ-[COO]Ala-Ser-Lys(DABCYL)-NH2).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol.

-

This compound and BI-1675 serially diluted in DMSO.

-

384-well, black, flat-bottom plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add 50 µL of Assay Buffer to each well of the 384-well plate.

-

Add 1 µL of serially diluted compound (this compound or BI-1675) or DMSO (for positive and negative controls) to the appropriate wells.

-

Add 25 µL of a solution containing the NS3/4A protease to all wells except the negative controls (substrate-only wells).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the FRET peptide substrate to all wells.

-

Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity (e.g., Excitation/Emission = 340/490 nm for EDANS/DABCYL pair) every minute for 30-60 minutes at room temperature.

-

Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

References

The Discovery and Synthesis of ABS-1230: A Novel KCNT1 Inhibitor for the Treatment of Genetic Epilepsy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KCNT1 (also known as Slack or KCa4.1), are a significant cause of severe, early-onset developmental and epileptic encephalopathies. These disorders are characterized by frequent, treatment-resistant seizures and profound neurodevelopmental delay. ABS-1230, a novel, orally bioavailable small molecule inhibitor of the KCNT1 channel, is being developed by Actio Biosciences as a precision medicine to address the underlying cause of KCNT1-related epilepsy. Preclinical studies have demonstrated that ABS-1230 can inhibit all tested pathogenic mutations in the KCNT1 gene and reduce seizure activity in animal models of the disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of ABS-1230, and summarizes the available preclinical data and experimental protocols.

Introduction: The Role of KCNT1 in Epilepsy

The KCNT1 channel is a member of the Slo family of potassium channels and plays a crucial role in regulating neuronal excitability.[3] It is activated by intracellular sodium ions and contributes to the slow hyperpolarization that follows a train of action potentials. Gain-of-function mutations in KCNT1 lead to an increase in potassium efflux, which paradoxically results in neuronal hyperexcitability and the generation of epileptic seizures.[4] The precise mechanism for this is thought to involve the preferential suppression of inhibitory interneurons, leading to a disinhibition of neural circuits.[3]

KCNT1-related epilepsies are severe and have a significant unmet medical need. Current anti-seizure medications are largely ineffective, highlighting the need for targeted therapies that address the root genetic cause of the disease.

Discovery of ABS-1230

The discovery of ABS-1230 stemmed from a focused drug discovery effort by Actio Biosciences to identify potent and selective inhibitors of the KCNT1 channel. The development of this potential first-in-class oral therapy represents a significant step towards a targeted treatment for KCNT1-related epilepsy. The company has announced that preclinical data for ABS-1230 will be presented at the American Epilepsy Society (AES) Annual Meeting in December 2025.

Mechanism of Action

ABS-1230 is a potent and selective inhibitor of the KCNT1 ion channel. By blocking the channel, ABS-1230 aims to counteract the effects of gain-of-function mutations, thereby restoring normal neuronal excitability and reducing seizure frequency. Preclinical evidence suggests that ABS-1230 is effective against a broad range of pathogenic KCNT1 mutations.

Preclinical Data Summary

While detailed quantitative data from preclinical studies of ABS-1230 are anticipated to be released at the upcoming AES Annual Meeting, the following tables summarize the expected data categories based on public announcements.

Table 1: In Vitro Potency of ABS-1230

| Target | Assay Type | Endpoint | Value |

| Wild-Type KCNT1 | FLIPR Tl/K Flux | IC50 | Data not yet public |

| Mutant KCNT1 (e.g., G288S) | FLIPR Tl/K Flux | IC50 | Data not yet public |

| Mutant KCNT1 (e.g., R428Q) | FLIPR Tl/K Flux | IC50 | Data not yet public |

| Mutant KCNT1 (various) | Electrophysiology | % Inhibition | Data not yet public |

Table 2: Preclinical Pharmacokinetics of ABS-1230

| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability (%) |

| Mouse | Oral | Data not yet public | Data not yet public | Data not yet public | Data not yet public |

| Rat | Oral | Data not yet public | Data not yet public | Data not yet public | Data not yet public |

| Dog | Oral | Data not yet public | Data not yet public | Data not yet public | Data not yet public |

Table 3: In Vivo Efficacy of ABS-1230 in a Mouse Model of KCNT1-Related Epilepsy

| Treatment Group | Seizure Frequency Reduction (%) | Statistical Significance (p-value) |

| Vehicle Control | 0% | - |

| ABS-1230 (low dose) | Data not yet public | Data not yet public |

| ABS-1230 (high dose) | Data not yet public | Data not yet public |

Synthesis of ABS-1230

The exact chemical structure and a detailed, step-by-step synthesis protocol for ABS-1230 are not yet publicly available. However, patent applications from Actio Biosciences describe the synthesis of novel heterocyclic compounds as KCNT1 inhibitors. The synthesis of a representative compound is outlined below as a potential analogue to the synthesis of ABS-1230.

Disclaimer: The following is a generalized synthetic scheme based on publicly available patent information for KCNT1 inhibitors and may not represent the actual synthesis of ABS-1230.

Experimental Protocol: Illustrative Synthesis of a KCNT1 Inhibitor

A detailed, step-by-step experimental protocol for the synthesis of ABS-1230 is not yet publicly available. The following is a representative protocol based on general synthetic methodologies for similar heterocyclic compounds.

Step 1: Synthesis of Intermediate 1 (Amide Formation) To a solution of commercially available carboxylic acid A (1.0 eq) in dichloromethane (DCM, 0.2 M) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of amine B (1.1 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to afford Intermediate 1 .

Step 2: Synthesis of Intermediate 2 (Cyclization) Intermediate 1 (1.0 eq) and Lawesson's reagent (0.6 eq) are dissolved in toluene (0.1 M) and heated to 110 °C for 4 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield Intermediate 2 .

Step 3: Final Product Formation (Coupling Reaction) To a solution of Intermediate 2 (1.0 eq) and boronic acid C (1.2 eq) in a 3:1 mixture of dioxane and water (0.1 M) is added cesium carbonate (2.5 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by preparative HPLC to afford the final KCNT1 inhibitor.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ABS-1230 have not yet been publicly disclosed. The following are representative protocols based on standard methodologies used in the field for the characterization of KCNT1 inhibitors.

FLIPR Potassium Ion Channel Assay

This assay is a high-throughput method to measure the activity of potassium channels.

-

Cell Culture: HEK293 cells stably expressing either wild-type or mutant human KCNT1 are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a buffered saline solution for 1 hour at 37 °C.

-

Compound Addition: ABS-1230 or a vehicle control is added to the wells at various concentrations and incubated for a specified period.

-

Stimulation and Reading: A stimulus solution containing thallium and a potassium channel activator (if necessary) is added to the wells. The fluorescence intensity is measured immediately using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the potassium channel activity. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a more detailed characterization of the effect of ABS-1230 on KCNT1 channel currents.

-

Cell Preparation: HEK293 cells expressing KCNT1 are grown on glass coverslips.

-

Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a known concentration of sodium to activate KCNT1 channels.

-

Voltage Protocol: Cells are held at a negative membrane potential (e.g., -80 mV) and then subjected to a series of voltage steps to elicit KCNT1 currents.

-

Compound Application: ABS-1230 is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The effect of ABS-1230 on the amplitude and kinetics of the KCNT1 current is measured. The percentage of inhibition at each concentration is used to determine the IC50.

In Vivo Mouse Model of KCNT1-Related Epilepsy

A genetically engineered mouse model that expresses a gain-of-function Kcnt1 mutation is used to evaluate the in vivo efficacy of ABS-1230.

-

Animal Model: A knock-in mouse model harboring a clinically relevant, pathogenic Kcnt1 mutation (e.g., G288S) is used. These mice typically exhibit spontaneous seizures.

-

Drug Administration: ABS-1230 is formulated for oral administration and given to the mice at various doses. A vehicle control group is also included.

-

Seizure Monitoring: Seizure activity is monitored continuously using video-EEG recordings for a defined period before and after drug administration.

-

Data Analysis: The frequency and duration of seizures in the treated groups are compared to the vehicle control group. Statistical analysis is performed to determine the significance of any seizure reduction.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain samples are collected at various time points to determine the concentration of ABS-1230 and correlate it with the observed efficacy.

Visualizations

Signaling Pathway

Caption: KCNT1 signaling pathway in normal physiology and epilepsy, and the mechanism of action of ABS-1230.

Experimental Workflow

References

- 1. Actio Biosciences to Present New Preclinical Data for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy, at the American Epilepsy Society Annual Meeting - BioSpace [biospace.com]

- 2. Actio Biosciences Secures $66 Million Series B Financing to Advance Genetics-Driven Pipeline of Small Molecule Therapeutics for Rare and Common Diseases - BioSpace [biospace.com]

- 3. mdpi.com [mdpi.com]

- 4. Potassium channel gain of function in epilepsy: an unresolved paradox - PMC [pmc.ncbi.nlm.nih.gov]

BI-1230: A Potent HCV NS3/4A Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially utilize this compound in preclinical research.

Chemical Structure and Properties

This compound is a macrocyclic non-covalent inhibitor of the HCV NS3/4A serine protease.[1][2] Its complex chemical architecture is a key determinant of its high affinity and specificity for the viral enzyme.

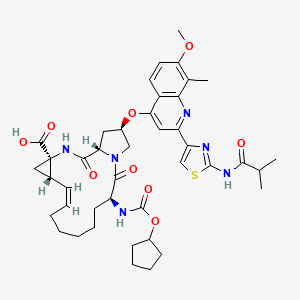

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,6S,13aS,14aR,16aS)-N-(cyclopropylsulfonyl)-6-((cyclopentyloxy)carbonylamino)-2-(7-methoxy-2-(tert-butoxy)quinolin-4-yloxy)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1][3]diazacyclopentadecine-14a-carboxamide |

| Molecular Formula | C42H52N6O9S[4] |

| Molecular Weight | 816.96 g/mol |

| CAS Number | 849022-32-8 |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme essential for viral replication. The HCV polyprotein, translated from the viral RNA genome, requires cleavage by host and viral proteases to release functional non-structural (NS) proteins. The NS3 protease, in complex with its cofactor NS4A, is responsible for four of these critical cleavages. By binding to the active site of the NS3/4A protease, this compound blocks the processing of the HCV polyprotein, thereby preventing the formation of the viral replication complex and inhibiting viral propagation.

References

BI-1230: An In-Depth Technical Guide to its In Vitro Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme essential for viral replication.[1] This document provides a comprehensive technical overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Core Efficacy: Quantitative In Vitro Data

The in vitro potency of this compound has been determined through a series of enzymatic and cell-based assays. The data consistently demonstrates single-digit nanomolar inhibition of both the HCV NS3/4A protease enzyme and viral replication in cell culture models.

| Assay Type | Parameter | Value (nM) | Genotype | Cell Line | Incubation Time | Reference |

| Enzymatic Assay | IC50 | 6.7 | 1b | N/A | 60 minutes | MedChemExpress Technical Data Sheet |

| Cell-Based Assay | EC50 | 4.6 | 1a | Huh7 | 72 hours | MedChemExpress Technical Data Sheet |

| Cell-Based Assay | EC50 | <1.8 | 1b | Huh7 | 72 hours | MedChemExpress Technical Data Sheet |

Table 1: Summary of In Vitro Potency of this compound. The table summarizes the key inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against HCV NS3/4A protease and viral replication.

Mechanism of Action: Targeting the HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins.[1][2] The HCV NS3/4A serine protease is responsible for four of these critical cleavages, making it an essential component of the viral replication machinery.[1][3] this compound is a direct-acting antiviral (DAA) that binds to the active site of the NS3/4A protease, thereby inhibiting its function and preventing the maturation of viral proteins necessary for the assembly of new virions.

Experimental Protocols

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS3/4A protease. The principle is based on Fluorescence Resonance Energy Transfer (FRET), where the cleavage of a synthetic peptide substrate by the protease results in a measurable change in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1b)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound, serially diluted in DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the HCV NS3/4A protease solution (final concentration, e.g., 5 nM) to each well.

-

Incubate the plate at 30°C for 60 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate solution (final concentration, e.g., 100 nM) to each well.

-

Immediately begin kinetic reading of the fluorescence signal (Excitation: 485 nm, Emission: 535 nm) at 1-minute intervals for 30-60 minutes at 30°C.

-

The rate of substrate cleavage is determined from the linear phase of the reaction progress curve.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

HCV Replicon Cell-Based Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit HCV RNA replication within a cellular context. It utilizes a human hepatoma cell line (Huh7) that stably harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, allowing for the quantification of viral replication through a luminescent readout.

Materials:

-

Huh7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (genotype 1a or 1b)

-

Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound, serially diluted in DMSO

-

96-well, white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the Huh7 replicon cells into 96-well plates at a density of approximately 8 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix well by gentle shaking for 5 minutes to ensure cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to ensure that the observed reduction in luciferase signal is not due to compound toxicity.

Selectivity Profile

This compound has been shown to be highly selective for the HCV NS3/4A protease over other serine and cysteine proteases. In a broad panel screening, significant inhibition was only observed for a small number of G-protein coupled receptors (GPCRs) at a high concentration of 10 µM.

Conclusion

The in vitro data for this compound unequivocally demonstrate its potent and selective inhibition of the HCV NS3/4A protease. The single-digit nanomolar efficacy in both enzymatic and cell-based assays highlights its potential as a valuable tool for HCV research and as a candidate for further drug development. The detailed protocols provided in this guide offer a framework for the in vitro evaluation of this compound and other HCV NS3/4A protease inhibitors.

References

Preclinical Profile of BI-1206: A First-in-Class Anti-FcγRIIB Antibody for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1206 is a high-affinity, fully human IgG1 monoclonal antibody that specifically targets Fc gamma receptor IIB (FcγRIIB or CD32B), the sole inhibitory receptor of the FcγR family.[1] In the tumor microenvironment, FcγRIIB is often upregulated on malignant cells and various immune cells, where it plays a crucial role in dampening the anti-tumor immune response.[2][3] One of its key mechanisms of action is the internalization and subsequent degradation of therapeutic antibodies, such as rituximab, thereby contributing to treatment resistance.[4][5] BI-1206 is being developed to overcome this resistance and enhance the efficacy of existing and novel antibody-based cancer therapies. This guide provides a comprehensive overview of the preclinical data for BI-1206, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in these foundational studies.

Mechanism of Action: Reversing FcγRIIB-Mediated Immunosuppression

BI-1206 functions by blocking the inhibitory signaling of FcγRIIB. This blockade prevents the negative regulation of immune responses and enhances the activity of other therapeutic antibodies through two primary mechanisms:

-

Inhibition of Antibody Internalization: By binding to FcγRIIB, BI-1206 prevents the receptor from engaging with the Fc portion of other therapeutic antibodies, such as rituximab. This action inhibits the internalization of the antibody-antigen complex, leading to a higher concentration of the therapeutic antibody on the tumor cell surface and prolonged engagement with immune effector cells.

-

Enhanced Effector Cell Function: FcγRIIB is also expressed on immune effector cells, where it can dampen their activation. By blocking this inhibitory signal, BI-1206 can potentially enhance the cytotoxic activity of immune cells directed against tumor cells.

The following diagram illustrates the proposed mechanism of action of BI-1206 in preventing rituximab-CD20 internalization.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of BI-1206.

Table 1: In Vitro Efficacy of BI-1206 in Mantle Cell Lymphoma (MCL)

| Cell Line | Assay | Treatment | Result | p-value | Reference |

| JeKo-1 | CD20 Internalization | Rituximab | Induces CD20 internalization | ||

| JeKo-1 | CD20 Internalization | Rituximab + BI-1206 | Effectively blocks CD20 internalization | <0.01 | |

| JeKo-1 | CD20 Internalization | Rituximab + Ibrutinib + BI-1206 | Effectively blocks CD20 internalization | <0.01 | |

| JeKo-1 | CD20 Internalization | Rituximab + Venetoclax + BI-1206 | Effectively blocks CD20 internalization | <0.01 | |

| JeKo-1 | CD20 Internalization | Rituximab + CHOP + BI-1206 | Effectively blocks CD20 internalization | <0.01 |

Table 2: In Vivo Efficacy of BI-1206 in Mantle Cell Lymphoma (MCL) Xenograft Models

| Model Type | Treatment | Outcome | p-value | Reference |

| JeKo-1 CDX | Rituximab + Ibrutinib + BI-1206 vs. Rituximab + Ibrutinib | Significantly enhanced anti-MCL efficacy | 0.05 | |

| JeKo-1 CDX | Rituximab + Venetoclax + BI-1206 vs. Rituximab + Venetoclax | Significantly enhanced anti-MCL efficacy | 0.02 | |

| Ibrutinib/Venetoclax-resistant PDX | BI-1206 monotherapy vs. Vehicle control | Potent tumor growth inhibition | <0.0001 | |

| Rituximab-resistant PDX | Rituximab + BI-1206 vs. Rituximab or BI-1206 alone | Significantly inhibited tumor growth | <0.05 | |

| Triple-resistant PDX | Rituximab + Venetoclax + BI-1206 vs. dual combinations | Superior anti-tumor activity and prolonged survival | <0.05 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Flow Cytometry for FcγRIIB Expression

Objective: To determine the expression levels of FcγRIIB on MCL cell lines and primary patient samples.

Protocol:

-

Cell Preparation: MCL cell lines were cultured under standard conditions. Primary patient samples were obtained with informed consent.

-

Staining: Cells were washed and stained with a fluorochrome-conjugated anti-FcγRIIB antibody. An isotype control antibody was used to determine background fluorescence.

-

Analysis: Stained cells were analyzed using a flow cytometer. The mean fluorescence intensity (MFI) was used to quantify the expression of FcγRIIB.

CD20 Internalization Assay

Objective: To assess the ability of BI-1206 to block rituximab-induced internalization of CD20.

Protocol:

-

Cell Culture: The JeKo-1 MCL cell line was used for this assay.

-

Treatment: Cells were treated with rituximab (5 µg/ml) in the presence or absence of BI-1206 (5 µg/ml) for 0, 2, and 5 hours.

-

Staining: After treatment, the amount of rituximab remaining on the cell surface was detected by staining with a fluorochrome-conjugated anti-human IgG antibody.

-

Analysis: The percentage of rituximab-bound CD20 on the cell surface was quantified by flow cytometry. A decrease in fluorescence intensity over time in the rituximab-only group indicated internalization, while sustained fluorescence in the combination group demonstrated blockage of internalization.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BI-1206 alone and in combination with other therapies in mouse models of MCL.

Protocol:

-

Animal Models: Cell line-derived xenograft (CDX) models were established by subcutaneously injecting JeKo-1 cells into immunodeficient mice. Patient-derived xenograft (PDX) models were established from primary MCL patient samples.

-

Treatment: Once tumors were established, mice were randomized into treatment groups. BI-1206, rituximab, and other therapeutic agents were administered at specified doses and schedules. For example, in some studies, rituximab and BI-1206 were given at 10 mg/kg twice a week.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Efficacy Endpoints: The primary endpoint was tumor growth inhibition. Overall survival was also monitored.

-

Statistical Analysis: Statistical tests, such as the Student's t-test and Log-rank test, were used to compare treatment groups.

The following diagram outlines the general workflow for the in vivo xenograft studies.

Conclusion

The preclinical data for BI-1206 strongly support its proposed mechanism of action and demonstrate its potential as a novel cancer immunotherapy. In vitro studies have shown that BI-1206 effectively blocks the internalization of rituximab, a key mechanism of resistance. Furthermore, in vivo studies using clinically relevant xenograft models of mantle cell lymphoma have demonstrated significant anti-tumor activity, both as a single agent and in combination with standard-of-care therapies. These promising preclinical findings have provided a solid foundation for the ongoing clinical development of BI-1206 in both hematological malignancies and solid tumors.

References

- 1. BI-1206/pembrolizumab | BioInvent [bioinvent.com]

- 2. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BI-1206/rituximab | BioInvent [bioinvent.com]

- 4. BI-1206: Overcoming Dual Resistance in Mantle Cell Lymphoma through Targeting FcγRIIb [synapse.patsnap.com]

- 5. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-1230 Target Engagement Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle. Understanding the engagement of this compound with its target is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This technical guide provides a comprehensive overview of the core assays used to characterize the target engagement of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, detailing its potency against the HCV NS3/4A protease and its selectivity profile against other proteases and kinases.

Table 1: Potency of this compound against HCV NS3/4A Protease

| Assay Type | Genotype | Parameter | Value (nM) | Reference |

| Enzymatic Assay | 1a/1b | IC50 | 6.7 | [1] |

| Cell-based HCV Replicon Assay | 1a | EC50 | 4.6 | |

| Cell-based HCV Replicon Assay | 1b | EC50 | <1.8 |

Table 2: Selectivity Profile of this compound

| Target Family | Target | Assay Type | Parameter | Value | Reference |

| Serine Protease | Cathepsin G (CTSG) | Enzymatic | % Inhibition @ 10 µM | 63% (est. IC50 = 6 µM) | [1] |

| Kinase | STK38L | KINOMEScan | % of Control @ 1 µM | 43 | [1] |

| Kinase | MELK | KINOMEScan | % of Control @ 1 µM | 44 | [1] |

| GPCR | ADRA2C | Radioligand Binding | Ki (nM) | 3290.99 | [1] |

| GPCR | F2R (PAR1) | Cell-based Antagonist | % Inhibition @ 10 µM | 59.6% |

Signaling Pathway

The HCV NS3/4A protease is a serine protease that plays a crucial role in the HCV life cycle by cleaving the viral polyprotein into mature non-structural proteins. Beyond this essential role in viral maturation, NS3/4A also disrupts the host's innate immune response by cleaving key adaptor proteins in the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways, thereby preventing the induction of type I interferons.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BI-1230

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, integrating available preclinical data to inform its potential as a research tool and antiviral agent. The information presented herein is intended to support further investigation and development of HCV NS3/4A protease inhibitors.

Introduction

Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a clinically validated target for direct-acting antiviral (DAA) therapies. This compound has emerged as a high-quality chemical probe for both in vitro and in vivo studies due to its high potency and favorable pharmacokinetic profile. This guide summarizes the key PK and PD characteristics of this compound, providing detailed experimental methodologies and data presented in a clear, comparative format.

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent and selective inhibition of the HCV NS3/4A protease.

Mechanism of Action

The HCV polyprotein is a long chain of amino acids that must be cleaved by proteases to release individual functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, making it essential for the viral life cycle. This compound is a competitive inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thereby inhibiting viral replication.

-

Signaling Pathway of HCV NS3/4A Protease and Inhibition by this compound

The following diagram illustrates the role of NS3/4A protease in the HCV life cycle and the mechanism of inhibition by this compound.

Caption: HCV NS3/4A protease role and this compound inhibition.

Potency

This compound demonstrates potent inhibition of HCV NS3/4A protease activity in both enzymatic and cell-based assays.

| Assay Type | Genotype | Parameter | Value (nM) |

| Enzymatic Assay | N/A | IC50 | 6.7 |

| Cell-based HCV Replication Assay | 1a | EC50 | 4.6 |

| Cell-based HCV Replication Assay | 1b | EC50 | <1.8 |

Selectivity

This compound exhibits high selectivity for the HCV NS3/4A protease over other human proteases. The following table summarizes the inhibitory activity of this compound against a panel of human proteins.

| Target | Gene Symbol | Assay Type | % Inhibition @ 10 µM |

| Thrombin | F2 | Fluorescence Resonance Energy Transfer | 3 |

| Angiotensin-converting enzyme | ACE | Fluorimetry | -3 |

| Cathepsin B | CTSB | Fluorimetry | -1 |

| Cathepsin D | CTSD | Fluorescence Resonance Energy Transfer | -2 |

| Chymotrypsin | CTRC | Fluorimetry | -1 |

| Thrombin | THROMBIN | Fluorescence Resonance Energy Transfer | 3 |

Data sourced from the Boehringer Ingelheim opnMe portal.

Resistance

The emergence of resistance-associated substitutions (RASs) in the NS3 protease is a known mechanism of resistance to this class of inhibitors. While specific data for this compound is not publicly available, the table below presents common RASs for NS3/4A protease inhibitors and the typical fold change in EC50 observed for other compounds.

| Amino Acid Substitution | Genotype | Fold Change in EC50 (Representative Inhibitors) |

| R155K | 1a | >100 |

| A156T | 1a | 10-50 |

| D168A | 1b | 50-100 |

| D168V | 1a/1b | >1000 |

Pharmacokinetics

This compound displays favorable pharmacokinetic properties, supporting its use in in vivo studies.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been determined in rats.

| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (nM) | Tmax (h) | AUC (nM*h) | F (%) | CL (mL/min/kg) | Vss (L/kg) |

| Rat | IV | 2 | N/A | N/A | N/A | N/A | N/A | 15 | 2.05 |

| Rat | PO | 5 | 2.1 | 405 | 1.8 | 2550 | 42 | N/A | N/A |

N/A: Not Applicable or Not Available. Pharmacokinetic data for this compound in other species, such as dogs, are not publicly available at the time of this publication.

Experimental Protocols

HCV NS3/4A Protease Enzymatic Assay

This protocol describes a representative fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of inhibitors against the HCV NS3/4A protease.

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease

-

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Add 2 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 38 µL of a solution containing the NS3/4A protease and the FRET substrate in assay buffer to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based HCV Replication Assay

This protocol outlines a cell-based assay using an HCV replicon system to determine the EC50 of this compound.

-

Reagents and Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound (or other test compounds) serially diluted in DMSO

-

96-well white microplates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Determine the cell viability in parallel using a suitable assay (e.g., CellTiter-Glo).

-

Calculate the percent inhibition of HCV replication for each concentration of this compound.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

-

Workflow for Screening and Characterization of HCV NS3 Protease Inhibitors

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of HCV NS3 protease inhibitors like this compound.

Caption: A typical HCV NS3 protease inhibitor screening workflow.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease with good in vivo pharmacokinetic properties in preclinical species. The data summarized in this guide underscore its utility as a valuable tool for studying HCV replication and for the development of novel anti-HCV therapeutics. Further characterization of its resistance profile and pharmacokinetics in additional species will provide a more complete understanding of its potential.

In-Depth Technical Guide: BI-1230 Toxicology Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding BI-1230. As a preclinical chemical probe intended for research purposes, a comprehensive toxicology profile, as would be expected for a clinical drug candidate, is not available in the public domain. The information herein is intended to guide research use and should not be interpreted as a complete safety assessment.

Introduction

This compound is a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[1] It is provided by Boehringer Ingelheim through its opnMe portal as a chemical probe for preclinical research.[1] Its primary utility lies in studying the function of the HCV NS3 protease and in the investigation of potential antiviral therapies. Given its status as a research tool, it has not undergone formal regulatory toxicology studies required for human clinical trials.

Mechanism of Action

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to yield functional viral proteins essential for replication. The HCV NS3 protease is a viral serine protease responsible for several of these cleavages. This compound acts as a competitive inhibitor of the NS3 protease, binding to its active site and preventing the processing of the viral polyprotein. This inhibition effectively blocks the viral replication cycle.

References

BI-1230 initial safety studies

An in-depth review of initial safety studies for the therapeutic candidate BI-1230 could not be completed as no publicly available data under this designation were found in the conducted searches. The search results did not contain any information regarding preclinical or initial clinical safety and toxicology studies, pharmacokinetic data, or experimental protocols for a compound designated this compound.

It is possible that this compound is an internal project name not yet disclosed publicly, a program that has been discontinued, or an error in the designation. The provided search results did contain information on other drug candidates from BioInvent, such as BI-1808, BI-1910, BI-1206, and BI-1607, as well as an unrelated mRNA vaccine candidate, mRNA-1230.

Without any specific data on this compound, the creation of a technical guide with data tables, experimental protocols, and visualizations as requested is not feasible. Further investigation would require a corrected or alternative name for the drug candidate of interest.

An In-depth Technical Guide to BI-1230 for Hepatitis C Virus (HCV) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its characterization. The information presented herein is intended to support researchers and drug development professionals in the exploration and evaluation of this compound and similar antiviral compounds.

Core Data Summary

The following tables summarize the key quantitative data for this compound, covering its in vitro efficacy and in vivo pharmacokinetic profile.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | Genotype | Cell Line | Parameter | Value (nM) | Incubation Time |

| Enzymatic Assay | HCV NS3 Protease | Not Specified | - | IC₅₀ | 6.7 | 60 min |

| Cell-based RNA Replication Luciferase Reporter Assay | HCVPV RNA Replication | 1a | Huh7 | EC₅₀ | 4.6 | 72 hours |

| Cell-based RNA Replication Luciferase Reporter Assay | HCVPV RNA Replication | 1b | Huh7 | EC₅₀ | <1.8 | 72 hours |

Data sourced from MedChemExpress.[2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Parameter | Value | Units |

| Intravenous | 2 | CL | 15 | ml/min/kg |

| Mean Residence Time | 2.3 | hours | ||

| Vₛₛ | 2.05 | L/kg | ||

| Oral | 5 | T₁/₂ | 2.1 | hours |

| Tₘₐₓ | 1.8 | hours | ||

| Cₘₐₓ | 405 | nM | ||

| AUC₀-inf | 2550 | nM*h | ||

| F | 42 | % |

Data sourced from MedChemExpress.[2]

Table 3: Selectivity Profile of this compound

This compound has been demonstrated to be highly selective for the HCV NS3 protease over other serine/cysteine proteases. A screening against a panel of 315 G-protein coupled receptors (GPCRs) at a concentration of 10 µM showed significant inhibition for only three targets, indicating a favorable selectivity profile.

| Target | Inhibition at 10 µM (%) |

| Alpha2B Adrenergic Receptor | 60 |

| Alpha2C Adrenergic Receptor | 57 |

| Beta3 Adrenergic Receptor | 57 |

Data sourced from Boehringer Ingelheim's opnMe portal.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by directly inhibiting the HCV NS3/4A serine protease. This enzyme is essential for the post-translational processing of the HCV polyprotein, which is a long polypeptide that must be cleaved into individual functional non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B) for viral replication to occur. The NS3 protein has two domains: a serine protease domain and a helicase domain. The NS4A protein acts as a cofactor for the protease domain. By binding to the active site of the NS3 protease, this compound blocks the cleavage of the polyprotein, thereby preventing the formation of the viral replication complex and halting viral propagation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and similar HCV NS3/4A protease inhibitors.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)

-

Assay buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound (or test compound) serially diluted in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound solution to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).

-

Add 20 µL of recombinant HCV NS3/4A protease (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at 1-minute intervals for 30 minutes at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based HCV Replicon Luciferase Reporter Assay

This assay assesses the antiviral activity of a compound in a cellular context by measuring the replication of an HCV subgenomic replicon that contains a luciferase reporter gene.

Materials:

-

Huh7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1a or 1b)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection)

-

This compound (or test compound) serially diluted in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the stable HCV replicon-containing Huh7 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a no-drug control (DMSO only).

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a suitable assay (e.g., CellTiter-Glo®).

-

Calculate the EC₅₀ value by normalizing the luciferase signal of the treated cells to the no-drug control and plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an antiviral compound in rats following intravenous and oral administration.

Animals:

-

Male Sprague-Dawley rats (8-10 weeks old)

Formulation:

-

For intravenous (IV) administration, dissolve this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

-

For oral (PO) administration, formulate this compound as a suspension in a vehicle such as 0.5% carboxymethylcellulose.

Procedure:

-

Fast the rats overnight before dosing.

-

Intravenous Administration: Administer this compound via a single bolus injection into the tail vein at a dose of 2 mg/kg.

-

Oral Administration: Administer this compound by oral gavage at a dose of 5 mg/kg.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (CL, Vss, T₁/₂, Tₘₐₓ, Cₘₐₓ, AUC) using non-compartmental analysis software.

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of HCV NS3/4A protease inhibitors like this compound.

References

- 1. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Homologs of BI-1230 Target in Different Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral life cycle.[1] This technical guide provides a comprehensive overview of the molecular target of this compound, its homologs in other species, and the methodologies used to characterize its activity. The information presented is intended to support further research and drug development efforts targeting viral proteases.

Molecular Target of this compound: HCV NS3/4A Protease

The primary molecular target of this compound is the NS3/4A serine protease of the Hepatitis C virus.[1] The NS3 protein has a dual function, with a serine protease domain at its N-terminus and an RNA helicase at its C-terminus. The NS4A protein acts as a cofactor, forming a stable complex with the NS3 protease domain that is essential for its enzymatic activity and proper localization within the host cell.

The HCV NS3/4A protease is critical for viral replication. It is responsible for the post-translational processing of the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential components of the viral replication complex.